molecular formula C33H45Cl2N3O4 B12733672 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate CAS No. 94087-60-2

2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate

Cat. No.: B12733672
CAS No.: 94087-60-2
M. Wt: 618.6 g/mol
InChI Key: XUAJUKQKJZJNMQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a phenoxyethyl group with a pyrazolyl carbamate, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the alkylation of 4-chloro-5-methyl-2-tetradecylphenol with an appropriate ethylating agent under basic conditions to form the phenoxyethyl intermediate.

    Synthesis of the Pyrazolyl Carbamate: The next step involves the reaction of 1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole with a suitable carbamoylating agent to form the pyrazolyl carbamate.

    Coupling Reaction: Finally, the phenoxyethyl intermediate is coupled with the pyrazolyl carbamate under appropriate conditions, such as the presence of a coupling reagent and a catalyst, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl and pyrazolyl moieties.

    Reduction: Reduction reactions may target the carbonyl group in the pyrazolyl ring.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its bioactive moieties.

Medicine

The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

In industry, it may be used in the development of new materials or as an additive in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and pyrazolyl carbamate groups may facilitate binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-5-methylphenoxy)ethyl carbamate
  • 1-(3-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole

Uniqueness

Compared to similar compounds, 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate stands out due to its extended alkyl chain and combined functional groups, which may confer unique chemical and biological properties. This structural complexity can enhance its interactions with biological targets and increase its versatility in synthetic applications.

Properties

CAS No.

94087-60-2

Molecular Formula

C33H45Cl2N3O4

Molecular Weight

618.6 g/mol

IUPAC Name

2-(4-chloro-5-methyl-2-tetradecylphenoxy)ethyl N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]carbamate

InChI

InChI=1S/C33H45Cl2N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-26-22-29(35)25(2)21-30(26)41-19-20-42-33(40)36-31-24-32(39)38(37-31)28-18-15-17-27(34)23-28/h15,17-18,21-23H,3-14,16,19-20,24H2,1-2H3,(H,36,37,40)

InChI Key

XUAJUKQKJZJNMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)OCCOC(=O)NC2=NN(C(=O)C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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